瓦西辛

描述

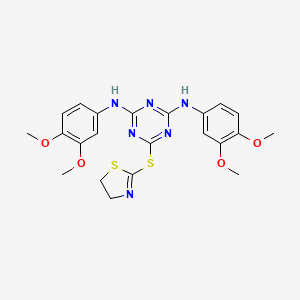

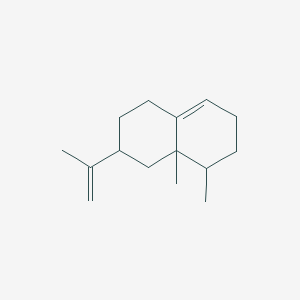

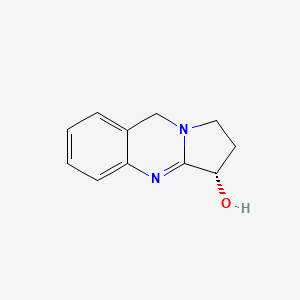

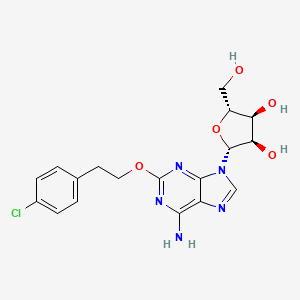

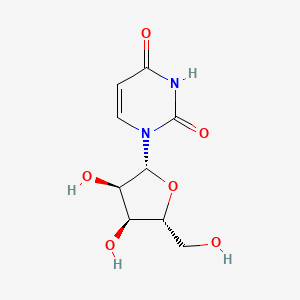

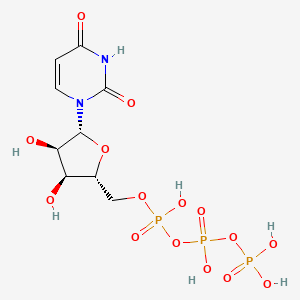

Vasicine is a quinazoline alkaloid that can be extracted from dried leaves of Adhatoda vasica . It offers both Lewis basic and acidic sites and has great potential as an organocatalyst that can activate both nucleophiles as well as electrophiles .

Synthesis Analysis

Vasicine and structurally related quinazolines have been an area of interest for researchers all around the world . The alkaloid Vasicine was isolated from the ethanolic extract of the leaves of A. vasica using column chromatography . Vasicine acetate was obtained by acetylation of Vasicine .Molecular Structure Analysis

Vasicine has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . It is a member of quinazolines .Chemical Reactions Analysis

Vasicine has great potential as an organocatalyst that can activate both nucleophiles as well as electrophiles . In the important reduction of nitroarenes to anilines, the use of Vasicine can replace flammable hydrogen gas as well as hazardous and toxic reagents .Physical And Chemical Properties Analysis

Vasicine is a quinazoline alkaloid . It has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol .科学研究应用

Respiratory Ailments Treatment

Vasicine has been traditionally used in Ayurvedic and Unani medicine systems for treating respiratory tract ailments. It exhibits bronchodilatory and expectorant properties, making it beneficial for conditions like asthma, cold, whooping cough, and tuberculosis . Its mechanism of action involves the relaxation of bronchial muscles and thinning of mucus, which facilitates easier breathing.

Anti-inflammatory and Antiseptic Applications

The anti-inflammatory properties of Vasicine make it a valuable compound for research into treatments for inflammation-related conditions. Additionally, its antiseptic qualities suggest potential for preventing infection in wounds and burns, which is particularly relevant in the development of topical medicinal applications .

Anthelmintic Uses

Vasicine has shown potential as an anthelmintic agent, which means it could be used to expel parasitic worms (helminths) and other internal parasites from the body. This application is significant in the field of tropical medicine and for populations in areas where such infestations are prevalent .

Uterotonic Effects

Research indicates that Vasicine can act as a uterotonic, a substance that induces contraction of the uterus. This property is of interest for managing postpartum hemorrhage and in inducing labor, which are critical areas of study in obstetrics .

Cell Culture and Biotechnological Advancements

In vitro studies have demonstrated that Vasicine can be produced in cell cultures of the plant Adhatoda vasica. This biotechnological approach is crucial for enhancing the yield of Vasicine, which is otherwise limited in natural plant sources. The ability to produce Vasicine through cell culture has implications for pharmaceutical manufacturing and research into plant-based medicines .

Basis for Semi-synthetic Derivatives

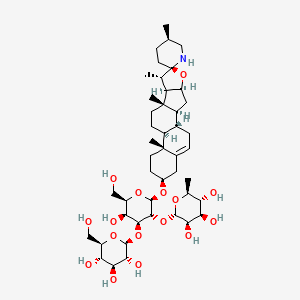

Vasicine serves as the basis for the synthesis of semi-synthetic derivatives such as Bromhexine and Ambroxol, which are used in anti-tuberculosis therapy. The development of these derivatives from Vasicine underscores its importance in pharmaceutical research and drug design .

安全和危害

属性

IUPAC Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024261 | |

| Record name | (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

CAS RN |

6159-55-3 | |

| Record name | (-)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C2ZBI733P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?

A1: The interaction of Vasicine with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:

- Bronchodilation: By inhibiting AChE, Vasicine increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []

- Anti-inflammatory Action: Vasicine's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []

- Cognitive Enhancement: AChE inhibition by Vasicine, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []

Q2: What is the molecular formula and weight of Vasicine?

A2: The molecular formula of Vasicine is C11H12N2O, and its molecular weight is 188.23 g/mol.

Q3: Are there any specific spectroscopic data available for Vasicine identification?

A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize Vasicine: * UV-Vis Spectroscopy: Vasicine typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in Vasicine, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about Vasicine, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of Vasicine and its fragmentation pattern, further aiding in its identification. [, , , ]

Q4: Has computational chemistry been employed in Vasicine research?

A4: Yes, computational techniques like molecular docking have been used to study the interaction of Vasicine with potential target proteins. For example, a study investigated the binding affinity of Vasicine to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of Vasicine and its derivatives. []

Q5: How do structural modifications of Vasicine affect its activity?

A5: While limited information is available on specific SAR studies for Vasicine, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: Vasicine, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter Vasicine's metabolism and potentially influence its activity and pharmacokinetic properties. []

Q6: What are some strategies employed to improve the stability and bioavailability of Vasicine in formulations?

A6: Researchers have explored several strategies to enhance the stability and bioavailability of Vasicine: * Microencapsulation: Encapsulating Vasicine with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of Vasicine with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []

Q7: What is the bioavailability of Vasicine?

A7: The bioavailability of Vasicine can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure Vasicine. [] Another study investigated the pharmacokinetic interaction of Vasicine with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of Vasicine in different formulations and species.

Q8: What are the major metabolic pathways of Vasicine?

A8: Research indicates that Vasicine undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the Vasicine molecule. * Oxidation: Conversion of Vasicine to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []

Q9: How is Vasicine excreted from the body?

A9: The primary route of Vasicine elimination is renal clearance, with metabolites mainly excreted through urine. []

Q10: What are the in vitro and in vivo models used to study the efficacy of Vasicine?

A10: Various in vitro and in vivo models have been used to investigate the efficacy of Vasicine: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of Vasicine on neuroinflammation and cognitive function. []

Q11: What is the efficacy of Vasicine in treating respiratory ailments?

A11: Vasicine has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []

Q12: What analytical techniques are used to quantify Vasicine?

A12: Several analytical techniques are employed for the qualitative and quantitative determination of Vasicine: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of Vasicine. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of Vasicine in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying Vasicine in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing Vasicine and its metabolites. [, ]

Q13: Are there any known alternatives or substitutes for Vasicine?

A13: Yes, several compounds with similar pharmacological activities to Vasicine have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound vasicine, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of vasicine, recognized for its secretolytic and mucolytic properties. [, ]

Q14: What is the historical context of using Vasicine in traditional medicine?

A14: Adhatoda vasica, the primary source of Vasicine, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of Vasicine and encourages further scientific investigation. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)